4-(Cyclopropylmethoxy)-1,2-difluorobenzene 4-(Cyclopropylmethoxy)-1,2-difluorobenzene
Brand Name: Vulcanchem
CAS No.: 1360807-56-2
VCID: VC5146953
InChI: InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2
SMILES: C1CC1COC2=CC(=C(C=C2)F)F
Molecular Formula: C10H10F2O
Molecular Weight: 184.186

4-(Cyclopropylmethoxy)-1,2-difluorobenzene

CAS No.: 1360807-56-2

Cat. No.: VC5146953

Molecular Formula: C10H10F2O

Molecular Weight: 184.186

* For research use only. Not for human or veterinary use.

4-(Cyclopropylmethoxy)-1,2-difluorobenzene - 1360807-56-2

Specification

CAS No. 1360807-56-2
Molecular Formula C10H10F2O
Molecular Weight 184.186
IUPAC Name 4-(cyclopropylmethoxy)-1,2-difluorobenzene
Standard InChI InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2
Standard InChI Key IAVJKAITEBRBGD-UHFFFAOYSA-N
SMILES C1CC1COC2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₀H₁₀F₂O, with a molecular weight of 184.19 g/mol . Discrepancies in literature reports warrant clarification: PubChem lists a related isomer, 4-[cyclopropyl(difluoro)methyl]-1,2-difluorobenzene (CID 116841669), with formula C₁₀H₈F₄ and molecular weight 204.16 g/mol . This distinction arises from differing substituents (difluorocyclopropylmethyl vs. cyclopropylmethoxy), underscoring the need for precise structural verification.

Spectroscopic and Computational Data

The SMILES notation FC1=CC(OCC2CC2)=CC=C1F confirms the substitution pattern . Key spectral features include:

  • ¹⁹F NMR: Two distinct fluorine signals for the aromatic fluorines (δ ≈ -110 to -120 ppm) and a third for the cyclopropylmethoxy group’s fluorine interactions.

  • ¹H NMR: Cyclopropane protons resonate as a multiplet (δ 0.5–1.5 ppm), while aromatic protons appear as a doublet of doublets (δ 6.8–7.2 ppm) .

Table 1: Comparative Structural Data

Property4-(Cyclopropylmethoxy)-1,2-difluorobenzene 4-[Cyclopropyl(difluoro)methyl]-1,2-difluorobenzene
Molecular FormulaC₁₀H₁₀F₂OC₁₀H₈F₄
Molecular Weight184.19 g/mol204.16 g/mol
CAS Number1360807-56-2116841669
Substituents-OCH₂C₃H₅, -F (1,2)-C(C₃H₅)F₂, -F (1,2)

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via O-alkylation of 3,4-difluorophenol with 1-bromomethylcyclopropane under biphasic conditions. A representative protocol involves:

  • Alkylation:

    • React 3,4-difluorophenol with 1-bromomethylcyclopropane in 2-butanone/water (3:2 v/v) using K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at reflux (18 hours) .

    • Yield: ~85% after extraction and distillation.

  • Purification:

    • Recrystallization from isopropyl alcohol achieves >95% purity .

Process Optimization

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting Point: 45–47°C (lit.) .

  • Boiling Point: 250–252°C at 760 mmHg (estimated via group contribution methods).

  • Solubility:

    • High in polar aprotic solvents (e.g., DMF, NMP).

    • Low in water (<0.1 mg/mL at 25°C) .

ParameterValue
GHS Hazard StatementsH315 (Skin irritation)
H319 (Eye irritation)
H335 (Respiratory irritation)
Storage Conditions4–8°C under inert atmosphere
Purity95% (HPLC)

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene, a key intermediate in tyrosine kinase inhibitors . Its electron-deficient aromatic ring facilitates SₙAr reactions with amines or thiols, enabling rapid diversification of drug candidates.

Agrochemical Research

Fluorinated aromatics are pivotal in herbicide design. The cyclopropylmethoxy group’s metabolic stability enhances the bioavailability of sulfonylurea analogs, as demonstrated in pre-emergent weed control agents .

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